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Compound of Interest

Compound Name: (S)-(+)-1-Cbz-3-pyrrolidinol

Cat. No.: B1282724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

building block (S)-(+)-1-Cbz-3-pyrrolidinol, also known as benzyl (3S)-3-hydroxypyrrolidine-1-

carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical

agents. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, along with detailed experimental protocols for these analytical

techniques.
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Parameter Value

Compound Name (S)-(+)-1-Cbz-3-pyrrolidinol

Synonyms
Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate,

(S)-N-Z-3-Pyrrolidinol

CAS Number 100858-32-0[1]

Molecular Formula C₁₂H₁₅NO₃[1]

Molecular Weight 221.25 g/mol [1]

Appearance White to off-white powder[1]

Melting Point 71 - 77 °C[1]

Optical Rotation [α]²⁰/D = +21° (c = 1 in Chloroform)[1]

Spectroscopic Data
The following sections present the expected spectroscopic data for (S)-(+)-1-Cbz-3-
pyrrolidinol based on available information for structurally related compounds and general

principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: In an achiral solvent like CDCl₃, the NMR spectra of enantiomers are identical. Therefore,

the data presented for N-Boc-3-pyrrolidinol can be used as a reliable reference for the

pyrrolidine ring system in (S)-(+)-1-Cbz-3-pyrrolidinol. The primary difference will be the

signals corresponding to the protecting group.[2]

¹H NMR (Proton NMR) Data (Predicted, referenced against similar compounds)

Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 m 5H C₆H₅- (Aromatic)

~5.13 s 2H -CH₂-Ph

~4.45 m 1H H-3 (CH-OH)

~3.60 - 3.75 m 1H H-5a

~3.45 - 3.60 m 2H H-2a, H-5b

~3.30 m 1H H-2b

~2.05 m 1H H-4a

~1.90 m 1H H-4b

~1.80 br s 1H -OH

¹³C NMR (Carbon NMR) Data (Predicted, referenced against similar compounds)

Solvent: CDCl₃, Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~155.0 C=O (Carbamate)

~136.5 C (Aromatic, Quaternary)

~128.5 CH (Aromatic)

~128.0 CH (Aromatic)

~127.8 CH (Aromatic)

~69.5 C-3 (CH-OH)

~67.0 -CH₂-Ph

~54.5 C-2 or C-5

~46.0 C-2 or C-5

~34.0 C-4

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H Stretch

~3050 Medium C-H Stretch (Aromatic)

~2950, ~2870 Medium C-H Stretch (Aliphatic)

~1690 Strong C=O Stretch (Carbamate)

~1495, ~1450 Medium C=C Stretch (Aromatic)

~1420 Medium CH₂ Bend

~1250 Strong C-N Stretch

~1100 Strong C-O Stretch

~750, ~700 Strong
C-H Bend (Aromatic, out-of-

plane)
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Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI)

m/z Ion

222.11 [M+H]⁺

244.09 [M+Na]⁺

204.10 [M+H-H₂O]⁺

91.05 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of (S)-(+)-1-Cbz-3-pyrrolidinol and dissolve

it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR

tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).

Acquisition Parameters:

Spectral Width: ~12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64.

Temperature: 298 K.
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¹³C NMR Acquisition:

Spectrometer: Operating at ~100 MHz for ¹³C.

Pulse Program: Standard proton-decoupled (e.g., 'zgpg30' on Bruker).

Acquisition Parameters:

Spectral Width: ~220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, depending on concentration.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak

(CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy
Sample Preparation (Thin Film):

Dissolve a small amount (a few milligrams) of (S)-(+)-1-Cbz-3-pyrrolidinol in a volatile

solvent like dichloromethane or acetone.

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.

Data Acquisition:

Place the salt plate in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Acquire a background spectrum of the clean, empty salt plate and subtract it from the

sample spectrum.

Mass Spectrometry
Sample Preparation (ESI):

Prepare a stock solution of (S)-(+)-1-Cbz-3-pyrrolidinol in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often

with the addition of 0.1% formic acid to promote protonation.

Data Acquisition:

Infuse the sample solution into the electrospray source of the mass spectrometer at a flow

rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation

temperature) to maximize the signal of the protonated molecule [M+H]⁺.
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Sample Preparation Spectroscopic Analysis Data Interpretation

(S)-(+)-1-Cbz-3-pyrrolidinol

Dissolve in CDCl3

5-10 mg

Dissolve in CH2Cl2

~2 mg

Dilute in MeOH/ACN
~1 mg -> µg/mL

NMR Spectroscopy
¹H NMR

¹³C NMR

IR Spectroscopy

Mass Spectrometry (ESI)

Structural Elucidation

Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of (S)-(+)-1-Cbz-3-pyrrolidinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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